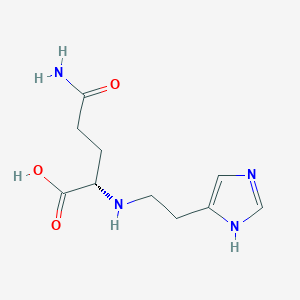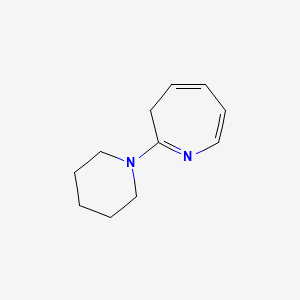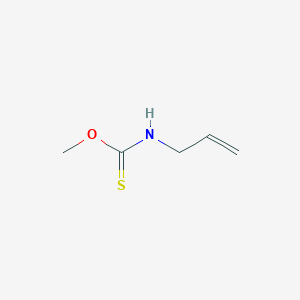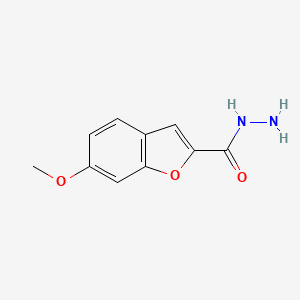![molecular formula C13H14O5 B14651926 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione CAS No. 41098-98-0](/img/structure/B14651926.png)
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is an organic compound characterized by its unique structure, which includes an oxolane ring and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione typically involves the reaction of 2,5-dimethoxybenzyl alcohol with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the oxolane ring. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)oxolane-2,5-dione: Similar structure but with a single methoxy group.
3-(2-Methoxyethyl)oxolane-2,5-dione: Contains a methoxyethyl group instead of a dimethoxyphenyl group.
Uniqueness
3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity compared to similar compounds .
Propiedades
Número CAS |
41098-98-0 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-[(2,5-dimethoxyphenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H14O5/c1-16-10-3-4-11(17-2)8(6-10)5-9-7-12(14)18-13(9)15/h3-4,6,9H,5,7H2,1-2H3 |
Clave InChI |
OMLJTDAQYQPMJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)



![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)




![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)


